molecular formula C16H18ClNO3 B11295782 2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11295782
M. Wt: 307.77 g/mol
InChI Key: ZAEWDKBDPROWRW-UHFFFAOYSA-N
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Description

2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid . Industrial production methods may involve the use of homogeneous or heterogeneous catalysts to optimize yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C16H18ClNO3/c1-18(2)8-12-14(19)13(17)7-11-9-5-3-4-6-10(9)16(20)21-15(11)12/h7,19H,3-6,8H2,1-2H3

InChI Key

ZAEWDKBDPROWRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C2C(=CC(=C1O)Cl)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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